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Compound of Interest

Compound Name: Dacemazine

Cat. No.: B1669749 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Dacemazine, also known by the names Ahistan and Histantine, is a phenothiazine derivative.

[1] Primarily recognized for its activity as a histamine H1 receptor antagonist, it has been

explored for various therapeutic applications since its first description in 1951.[1] Although

never marketed as a standalone drug, it was a component of the antispasmodic and antitussive

medication Codopectyl and has been investigated for its potential as an anticancer agent.[1]

This guide provides a comprehensive overview of the known physicochemical properties of

Dacemazine, outlines detailed experimental protocols for their determination, and explores its

primary and potential off-target signaling pathways.

Physicochemical Properties
A thorough understanding of the physicochemical properties of an active pharmaceutical

ingredient (API) like Dacemazine is fundamental for drug development, influencing formulation,

delivery, and bioavailability.

Chemical Structure and Identity
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Property Value Source

IUPAC Name

2-(dimethylamino)-1-(10H-

phenothiazin-10-yl)ethan-1-

one

Wikipedia

CAS Number 518-61-6 [1]

Chemical Formula C16H16N2OS [1]

Molecular Weight 284.38 g/mol [1]

Canonical SMILES
CN(C)CC(=O)N1C2=CC=CC=

C2SC3=CC=CC=C31
PubChem

InChI Key
HKUCYAHWPVLPFN-

UHFFFAOYSA-N
PubChem

Quantitative Physicochemical Data
The following table summarizes the available quantitative physicochemical data for

Dacemazine. It is important to note that experimental values for several key parameters are

not readily available in the public domain and require experimental determination.

Property Value Method

Melting Point Not available.
Requires experimental

determination.

Boiling Point Not available.
Requires experimental

determination.

Aqueous Solubility Not available.
Requires experimental

determination.

pKa Not available.
Requires experimental

determination.

LogP (XlogP3-AA) 3.1 Predicted
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Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and

reproducible physicochemical data. The following sections provide methodologies for

determining the key properties of Dacemazine.

Melting Point Determination
Methodology: Capillary Melting Point Method

Sample Preparation: A small, finely powdered sample of Dacemazine is packed into a

capillary tube, sealed at one end, to a height of 2-4 mm.

Apparatus: A calibrated melting point apparatus is used.

Procedure:

The capillary tube is placed in the heating block of the apparatus.

The temperature is raised at a rapid rate to approximately 15-20°C below the expected

melting point.

The heating rate is then reduced to 1-2°C per minute.

The temperature at which the first drop of liquid appears (onset of melting) and the

temperature at which the entire solid has turned into a clear liquid (completion of melting)

are recorded. This range is the melting point of the substance.

Aqueous Solubility Determination
Methodology: Shake-Flask Method

Preparation of Saturated Solution: An excess amount of Dacemazine is added to a known

volume of purified water in a sealed flask.

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25°C or 37°C)

for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: The suspension is allowed to stand to allow undissolved solid to settle. An

aliquot of the supernatant is then carefully withdrawn and filtered through a non-adsorptive

filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

Quantification: The concentration of Dacemazine in the clear filtrate is determined using a

validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with

UV detection.

Calculation: The solubility is expressed in mg/mL or mol/L.

pKa Determination
Methodology: Potentiometric Titration

Sample Preparation: A known concentration of Dacemazine is dissolved in a suitable solvent

mixture (e.g., water with a co-solvent if solubility is low).

Apparatus: A calibrated pH meter with a suitable electrode and a burette for the titrant.

Procedure:

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong

base (e.g., NaOH), depending on the nature of the ionizable group.

The pH of the solution is recorded after each incremental addition of the titrant.

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant

added. The pKa is determined from the inflection point of the curve, which corresponds to

the pH at which 50% of the compound is ionized.

LogP Determination
Methodology: HPLC Method

Principle: The logarithm of the retention factor (k) of a compound on a reversed-phase HPLC

column is linearly related to its logP value.

Procedure:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1669749?utm_src=pdf-body
https://www.benchchem.com/product/b1669749?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669749?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A series of standard compounds with known logP values are injected onto a reversed-

phase HPLC column (e.g., C18).

The retention time of each standard is measured, and the retention factor (k) is calculated.

A calibration curve is constructed by plotting the log k of the standards against their known

logP values.

Dacemazine is then injected under the same chromatographic conditions, and its

retention factor is determined.

Calculation: The logP of Dacemazine is calculated from the calibration curve using its

measured retention factor.

Signaling Pathways
Dacemazine's primary pharmacological effect is the antagonism of the histamine H1 receptor.

However, as a phenothiazine derivative, it may exhibit a broader pharmacological profile by

interacting with other receptor systems.

Primary Signaling Pathway: Histamine H1 Receptor
Antagonism
Dacemazine acts as an inverse agonist at the histamine H1 receptor. This means that it not

only blocks the action of histamine but also reduces the basal activity of the receptor. The

signaling cascade initiated by H1 receptor activation, which is inhibited by Dacemazine, is as

follows:

Histamine

H1 Receptor
(GPCR)

Activates

Dacemazine

Inhibits
Gq/11Activates Phospholipase C

(PLC)
Activates PIP2Cleaves

IP3

DAG
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Click to download full resolution via product page

Caption: Histamine H1 Receptor Signaling Pathway and Inhibition by Dacemazine.

Potential Off-Target Signaling Pathways
Phenothiazine derivatives are known to interact with various other receptors, which can

contribute to both their therapeutic effects and side-effect profiles. While specific data for

Dacemazine is limited, the following pathways represent potential off-target interactions based

on its chemical class.
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Caption: Potential Off-Target Signaling Pathways of Dacemazine.

Experimental Workflow for In Vitro Characterization
A logical workflow is essential for the systematic in vitro characterization of a compound like

Dacemazine.
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Caption: Experimental Workflow for In Vitro Characterization of Dacemazine.
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Conclusion
Dacemazine is a phenothiazine derivative with established histamine H1 receptor antagonist

activity. While its basic chemical identity is known, a comprehensive experimental

characterization of its physicochemical properties is lacking in publicly available literature and is

essential for any further research and development. The provided experimental protocols offer

a roadmap for obtaining this critical data. Furthermore, while its primary signaling pathway is

understood, the potential for off-target interactions, characteristic of the phenothiazine class,

warrants further investigation to fully elucidate its pharmacological profile. This guide serves as

a foundational resource for researchers embarking on the study of Dacemazine, highlighting

the knowns and the necessary future directions for a complete understanding of this

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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